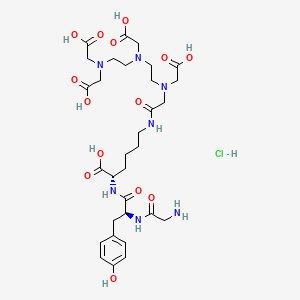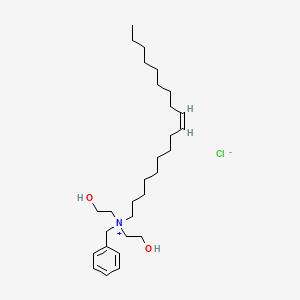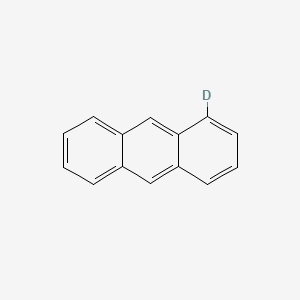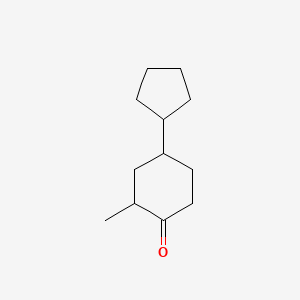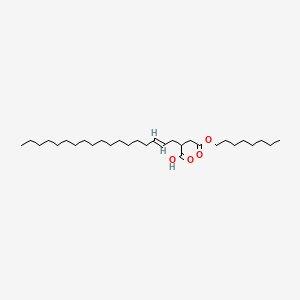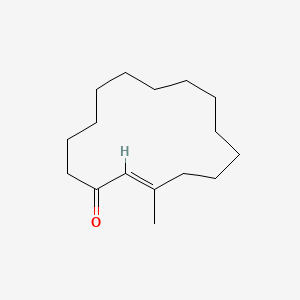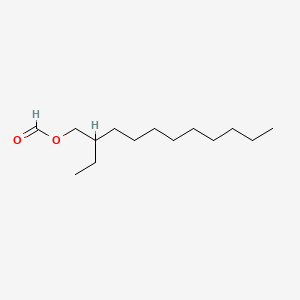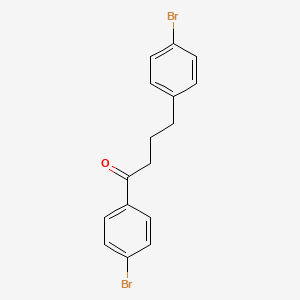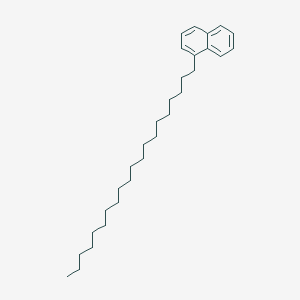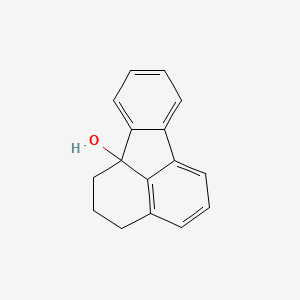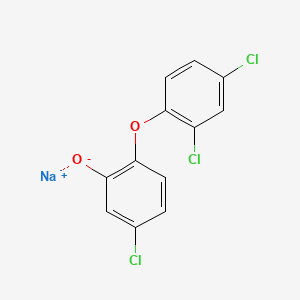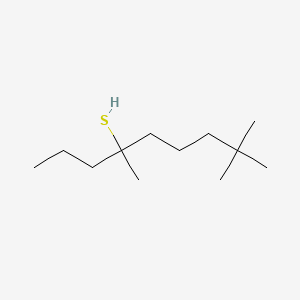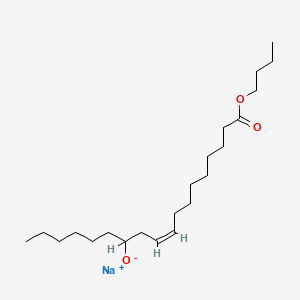
Sodium butyl (R)-12-oxidooleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium butyl ®-12-oxidooleate is a chemical compound that belongs to the class of sodium salts of fatty acids. It is derived from oleic acid, a monounsaturated omega-9 fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties, making it useful in a variety of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium butyl ®-12-oxidooleate typically involves the reaction of oleic acid with butanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods: In an industrial setting, the production of sodium butyl ®-12-oxidooleate is carried out in large reactors where the oleic acid and butanol are mixed with the catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is then neutralized with sodium hydroxide, and the resulting sodium butyl ®-12-oxidooleate is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Sodium butyl ®-12-oxidooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of butyl alcohol derivatives.
Substitution: Formation of metal butyl ®-12-oxidooleates.
Scientific Research Applications
Sodium butyl ®-12-oxidooleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of sodium butyl ®-12-oxidooleate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function. This interaction can affect various cellular processes, including membrane fluidity and permeability.
Comparison with Similar Compounds
Sodium oleate: Another sodium salt of a fatty acid, but derived from oleic acid without the butyl group.
Sodium stearate: A sodium salt of stearic acid, a saturated fatty acid.
Sodium laurate: A sodium salt of lauric acid, a medium-chain saturated fatty acid.
Uniqueness: Sodium butyl ®-12-oxidooleate is unique due to the presence of the butyl group and the oxido functional group, which confer distinct surfactant properties and reactivity compared to other sodium salts of fatty acids. This makes it particularly useful in applications requiring specific emulsifying and stabilizing characteristics.
Properties
CAS No. |
71885-07-9 |
|---|---|
Molecular Formula |
C22H41NaO3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;(Z)-18-butoxy-18-oxooctadec-9-en-7-olate |
InChI |
InChI=1S/C22H41O3.Na/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2;/h12,15,21H,3-11,13-14,16-20H2,1-2H3;/q-1;+1/b15-12-; |
InChI Key |
QAWQMOJXSLBNIT-OBBOLZQKSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCCCC)[O-].[Na+] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


